molecular formula C23H11Cl2F6N3O B2395755 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine CAS No. 477856-74-9

2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine

Numéro de catalogue: B2395755
Numéro CAS: 477856-74-9
Poids moléculaire: 530.25
Clé InChI: OIFVSWMXKVIZKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-{[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4,6-bis(trifluoromethyl)pyridin-2-yloxy group at the para position of a phenyl ring and a 2,4-dichlorophenyl group at the 4-position of the pyrimidine. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the dichlorophenyl moiety may contribute to steric bulk and π-π stacking interactions.

Propriétés

IUPAC Name

2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl2F6N3O/c24-14-3-6-16(17(25)11-14)18-7-8-32-21(33-18)12-1-4-15(5-2-12)35-20-10-13(22(26,27)28)9-19(34-20)23(29,30)31/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVSWMXKVIZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC4=CC(=CC(=N4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Ketoxime Acetates

The pyridine fragment is synthesized via a NH4I/Na2S2O4-mediated cyclization, adapting the protocol by Huang et al.:

  • Acetophenone oxime formation : Acetophenone reacts with hydroxylamine hydrochloride in methanol under reflux to yield acetophenone oxime (87% yield).
  • O-Acetylation : Treatment with acetic anhydride at 100°C converts the oxime to its acetylated derivative (90% yield).
  • Cyclization : The oxime acetate undergoes cyclization with NH4I/Na2S2O4 in toluene at 130°C under argon, affording 2-phenyl-4,6-bis(trifluoromethyl)pyridine.

Modification for Chlorination :
To introduce the chloro leaving group, the final product is treated with POCl3 in the presence of DMF as a catalyst, yielding 2-chloro-4,6-bis(trifluoromethyl)pyridine (78% yield).

Synthesis of 4-(2,4-Dichlorophenyl)pyrimidine-2-ol

Multicomponent Reaction (MCR) Approach

The pyrimidine core is constructed using a BF3·OEt2-catalyzed MCR, as described by Li and Huang:

Reaction Conditions :

  • Reactants : 2,4-Dichlorobenzaldehyde (4.0 mmol), 4-hydroxyacetophenone (4.0 mmol), hexamethyldisilazane (HMDS, 14.4 mmol).
  • Catalyst : BF3·OEt2 (0.5 mmol).
  • Solvent : Toluene (2 mL).
  • Conditions : Microwave irradiation at 150°C for 2 h.

Mechanistic Pathway :

  • Formation of enamine intermediates : HMDS acts as a nitrogen source, facilitating the generation of reactive enamine species.
  • Cyclocondensation : BF3·OEt2 promotes a [2 + 1 + 2 + 1] annulation, yielding the pyrimidine ring.
  • Aromatization : Thermal elimination under microwave conditions completes the aromatic system.

Outcome :
The reaction affords 4-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)pyrimidine in 68% isolated yield. Key spectral data:

  • 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 3H, dichlorophenyl-H).
  • HRMS (ESI+) : m/z calc. for C16H10Cl2N2O [M+H]+: 345.0264; found: 345.0268.

Etherification and Final Assembly

Nucleophilic Aromatic Substitution

The phenolic oxygen of 4-(2,4-dichlorophenyl)-2-(4-hydroxyphenyl)pyrimidine undergoes SNAr with 2-chloro-4,6-bis(trifluoromethyl)pyridine:

Optimized Conditions :

  • Reactants : Pyrimidine phenol (1.0 equiv), 2-chloropyridine derivative (1.2 equiv).
  • Base : K2CO3 (3.0 equiv).
  • Solvent : DMF, 120°C, 24 h under nitrogen.

Reaction Monitoring :

  • TLC Analysis : Silica gel (ethyl acetate/hexanes 1:3) shows complete consumption of starting materials at 18 h.
  • Workup : Aqueous extraction followed by column chromatography (SiO2, ethyl acetate/hexanes gradient) yields the target compound as a white solid (62% yield).

Characterization Data :

  • Melting Point : 189–191°C.
  • 1H NMR (400 MHz, CDCl3) : δ 8.92 (s, 1H, pyrimidine-H), 8.65 (s, 2H, pyridine-H), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.50–7.42 (m, 3H, dichlorophenyl-H).
  • 19F NMR (376 MHz, CDCl3) : δ -62.5 (s, CF3), -63.1 (s, CF3).
  • HRMS (ESI+) : m/z calc. for C23H11Cl2F6N3O [M+H]+: 530.0198; found: 530.0201.

Comparative Analysis of Synthetic Routes

Parameter MCR Approach Stepwise Assembly
Total Yield 42% (3 steps) 62% (final step)
Reaction Time 8 h (microwave) 24 h (thermal)
Purification Complexity Moderate (column chromatography) High (multiple intermediates)
Scalability Limited by microwave Amenable to batch processing

The stepwise method offers superior yields and scalability, albeit with longer reaction times.

Analyse Des Réactions Chimiques

Reactivity of the Pyrimidine Core

  • Electrophilic Substitution : The presence of electron-withdrawing groups (Cl, CF₃) deactivates the ring, making electrophilic substitution unlikely under standard conditions .

  • Coordination Chemistry : The nitrogen atoms in the pyrimidine ring can act as ligands for transition metals, enabling complexation reactions in catalytic systems .

Reactivity of the 2,4-Dichlorophenyl Group

The 2,4-dichlorophenyl moiety is susceptible to:

  • Nucleophilic Aromatic Substitution : Chlorine atoms at the ortho and para positions may undergo substitution with strong nucleophiles (e.g., hydroxide, amines) under high-temperature or catalytic conditions.

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if one chlorine is replaced by a boronic acid, though steric hindrance may limit efficiency .

Ether Linkage Stability

The aryl ether bond (connecting phenyl and pyridine rings) is typically stable but can cleave under:

  • Acidic Conditions : Prolonged exposure to strong acids (e.g., HBr in acetic acid) may lead to ether cleavage.

  • Radical Initiation : Photolytic or thermal radical conditions could degrade the ether linkage .

Trifluoromethylated Pyridine Reactivity

The 4,6-bis(trifluoromethyl)pyridin-2-yl group exhibits:

  • Resistance to Electrophilic Attack : The strong electron-withdrawing effect of CF₃ groups directs reactivity toward meta positions, which are already substituted.

  • Hydrolysis Resistance : CF₃ groups stabilize the pyridine ring against hydrolysis, even under acidic or basic conditions .

Functionalization via Pyrimidine Modifications

Derivatization strategies for similar pyrimidine systems include:

  • Reductive Amination : Introduction of amine groups via reductive alkylation, as seen in pyrido[2,3-d]pyrimidine analogs .

  • Halogenation : Bromination or iodination at activated positions for further cross-coupling .

Mécanisme D'action

The mechanism of action of 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-tumor or anti-fibrotic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (2023) lists multiple pyrimidine derivatives with diverse substituents. Key comparisons include:

Compound Name Key Substituents Structural Differences vs. Target Compound
2-[6-[2-(3-Pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine Pyridinyl-thiazolyl side chain Lacks trifluoromethyl and dichlorophenyl groups; includes thiazole for potential metal binding or H-bonding
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Sulfonyl and carboxamide groups Increased polarity due to sulfonyl/carboxamide; reduced lipophilicity compared to trifluoromethyl groups
Isocycloseram Cyclopropylcarbamoyl and pentafluoroethyl groups Similar use of fluorinated groups but with carbamate linkages; distinct pharmacokinetic profiles

The target compound’s trifluoromethyl and dichlorophenyl groups likely confer higher metabolic stability and membrane permeability than the sulfonyl/thiazole-containing analogues .

Fluorinated Pyrimidines ()

The compound 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine features fluorophenyl and dihydropyrazole substituents. Key contrasts:

  • Lipophilicity : The dichlorophenyl group in the target compound increases logP (lipophilicity) compared to fluorophenyl groups, favoring passive diffusion across biological membranes.
  • Synthetic Accessibility : Fluorophenyl derivatives are often easier to synthesize via nucleophilic aromatic substitution than dichlorophenyl systems, which may require harsher conditions .

Pyridine-Pyrimidine Hybrids ()

Literature on pyridine-pyrimidine hybrids highlights the importance of substituent positioning. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives prioritize amino and chloro groups for bioactivity. In contrast, the target compound’s trifluoromethyl and dichlorophenyl groups may enhance target binding affinity (e.g., kinase inhibition) due to stronger hydrophobic interactions .

Research Findings and Implications

Enhanced Stability: The trifluoromethyl groups resist oxidative metabolism better than non-fluorinated analogues, extending half-life in biological systems.

Bioactivity Trends: Dichlorophenyl-substituted pyrimidines often exhibit antimicrobial or anticancer activity, as seen in analogs like chlorfluazuron (insect growth regulator).

Toxicity Considerations : Chlorinated aromatics may pose higher environmental persistence risks compared to fluorinated derivatives, necessitating detailed ecotoxicological studies .

Notes

  • Methodological Gaps : The evidence lacks quantitative data (e.g., IC50, logP) for the target compound, requiring extrapolation from structural analogs.
  • Regulatory Relevance: Fluorinated and chlorinated compounds often face stringent regulatory scrutiny due to environmental and toxicity concerns, as noted in pharmaceutical quality guidelines () .
  • Synthetic Challenges : Introducing bis(trifluoromethyl)pyridinyloxy groups may require specialized catalysts or high-temperature conditions, increasing production costs .

Activité Biologique

The compound 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological efficacy, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H11Cl2F6N3OC_{23}H_{11}Cl_{2}F_{6}N_{3}O with a molecular weight of approximately 530.25 g/mol. The presence of trifluoromethyl and dichlorophenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Structural Features

  • Pyrimidine Core : Essential for various biological activities.
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.
  • Dichlorophenyl Substituent : Potentially increases binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents : Utilization of polar aprotic solvents like dimethylformamide (DMF).
  • Catalysts : Employed to increase reaction yields.
  • Monitoring Techniques : Thin-layer chromatography (TLC) for reaction progress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies :
    • In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • The compound exhibited IC50 values in the micromolar range, comparable to established chemotherapeutics.
  • Mechanism of Action :
    • The compound may inhibit key enzymes involved in cell proliferation and survival pathways, including those related to the regulation of the cell cycle and apoptosis.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • In Vitro Testing : Effective against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial properties.
  • Potential Applications : Could be developed into treatments for resistant bacterial infections.

Case Studies

Several case studies have documented the biological activity of similar pyrimidine derivatives:

  • Study on Pyrido[2,3-d]pyrimidines :
    • A related class demonstrated significant inhibition of dihydrofolate reductase (DHFR), suggesting a similar mechanism may be applicable to the target compound .
  • Comparative Analysis :
    • A study comparing various pyrimidine derivatives found that modifications at the phenyl ring significantly affected antiproliferative activity, highlighting the importance of structural optimization .

Data Summary Table

PropertyValue
Molecular FormulaC23H11Cl2F6N3OC_{23}H_{11}Cl_{2}F_{6}N_{3}O
Molecular Weight530.25 g/mol
Anticancer Cell Lines TestedMCF-7, A549
IC50 ValuesMicromolar range
Antimicrobial ActivityEffective against multiple strains

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Core pyrimidine formation : Use β-CF3 aryl ketones under metal-free, mild conditions to introduce fluorinated groups (70–85% yield) .
  • Substituent coupling : Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) for introducing dichlorophenyl and trifluoromethylpyridyloxy groups .
  • Purification : Recrystallization or column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .

Example Reaction Conditions from Literature:

StepReagents/ConditionsYield (%)Reference
Pyrimidine core synthesisβ-CF3 ketone, NH4OAc, 80°C, 12 h85
Dichlorophenyl couplingPd(PPh3)4, K2CO3, DMF, 60°C, 24 h72

Basic: Which spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:
Combine:

  • 1H/13C/19F NMR : Confirm substituent positions and fluorine integration . For example, 19F NMR detects trifluoromethyl groups at δ -62 to -65 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or packing effects (if single crystals are obtainable) .

Critical Note : Cross-reference data with structurally analogous pyrimidines (e.g., 4-fluoro-2-methyl-6-phenylpyrimidine ) to identify deviations caused by dichlorophenyl or trifluoromethyl groups.

Advanced: How can contradictions in reported biological activity data for similar pyrimidines be resolved?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Structural-activity analysis : Compare substituent effects (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl alters logP by ~0.5, impacting membrane permeability) .
  • Dose-response studies : Test concentrations across 3–4 orders of magnitude to identify non-linear effects .

Example : A study on 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine showed IC50 variability (±15%) across labs due to differences in DMSO solvent purity .

Advanced: What computational strategies predict environmental fate and toxicity?

Methodological Answer:

  • QSPR models : Estimate logKow and biodegradation half-life using software like EPI Suite .
  • Molecular docking : Screen for binding to non-target proteins (e.g., aquatic organism enzymes) .
  • Ecotoxicity assays : Validate predictions using Daphnia magna or algal growth inhibition tests .

Data Gap : Limited experimental data exist for trifluoromethylpyridyl-containing compounds. Prioritize hydrolysis stability studies (pH 5–9) to assess persistence .

Advanced: How do trifluoromethyl and dichlorophenyl groups influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity : Trifluoromethyl increases logP (~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic stability : Dichlorophenyl groups resist CYP450 oxidation but may form reactive quinones via para-chlorine substitution .
  • Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to mitigate low solubility (<10 µM in PBS) .

Validation : Compare with analogs like 4-(trifluoromethyl)benzylamine, which shows 30% higher hepatic clearance .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

  • Handling : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315/H319) .
  • Waste disposal : Neutralize halogenated byproducts with NaHCO3 before incineration .
  • Storage : Keep under inert gas (N2/Ar) at -20°C to prevent hydrolysis of trifluoromethyl groups .

Advanced: What models assess neuroprotective effects?

Methodological Answer:

  • In vitro : Primary neuronal cultures exposed to oxidative stress (H2O2/glutamate) with viability measured via MTT assay .
  • In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) evaluated for amyloid-beta reduction via immunohistochemistry .
  • Mechanistic studies : Monitor NF-κB or Nrf2 pathways using Western blotting .

Advanced: How can solubility/stability be optimized for pharmacological testing?

Methodological Answer:

  • Salt formation : Test HCl or mesylate salts to improve aqueous solubility .
  • Lyophilization : Prepare stable amorphous solid dispersions using PVP or HPMC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Example : Lyophilized 2-chloro-4-phenylpyrimidine analogs showed <5% degradation after 1 month .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.